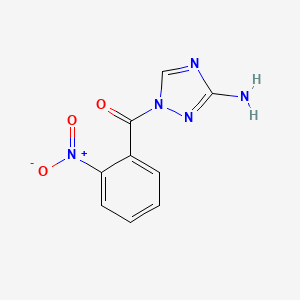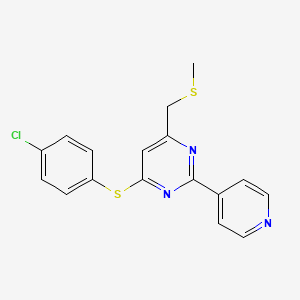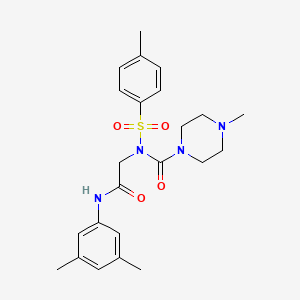![molecular formula C20H16N2O5 B2487484 8-ethoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892756-39-7](/img/structure/B2487484.png)
8-ethoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to the compound of interest often involves starting materials like 4-hydroxycoumarine, leading to a range of compounds with potential antibacterial and antioxidant activities. The structural confirmation of these compounds employs analytical and spectroscopic methods, including UV, IR, 1H, 13C-NMR, NOESY, and HMBC NMR spectra, to elucidate proton and carbon positions (N. Hamdi, V. Passarelli, A. Romerosa, 2011). Another study on closely related compounds highlights a solvent-free synthesis approach, emphasizing the importance of efficient and environmentally friendly methods in the production of such complex molecules (Nilay Shah et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by complex interactions and arrangements. For example, polymorphism studies reveal the potential anticancer activity of similar compounds, with variations in molecular structures affecting intermolecular interactions and crystal organization (S. Shishkina et al., 2019). These insights underscore the significance of molecular structure in determining the properties and potential applications of the compound.
Chemical Reactions and Properties
Research on derivatives of 2H-chromen-2-ones elucidates a variety of chemical reactions and properties, including photoinduced rearrangements leading to novel compounds with potential pharmaceutical applications (Jinming Fan et al., 2017). Another study emphasizes the synthesis of heterocyclic compounds demonstrating the versatility and reactivity of these molecules in forming compounds with diverse biological activities (C. Shruthi et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, such as thermal stability and crystal transparency, are critical for their potential applications. Studies on similar compounds have utilized techniques like thermal analysis and UV-Visible spectroscopy to characterize these properties, providing insights into their stability and suitability for various applications (C. Shruthi et al., 2019).
Chemical Properties Analysis
The chemical properties, particularly the antimicrobial and antioxidant activities of these compounds, have been a focus of research. For instance, derivatives exhibiting significant antibacterial activity against various pathogens suggest the potential for pharmaceutical development (N. Hamdi, V. Passarelli, A. Romerosa, 2011). Moreover, the exploration of oxadiazole derivatives containing 2H-chromen-2-one moiety for their antibacterial and antifungal activities highlights the chemical versatility and potential therapeutic applications of these compounds (M. Mahesh et al., 2022).
Mecanismo De Acción
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. The compound could potentially interact with biological macromolecules through its various functional groups .
Safety and Hazards
Direcciones Futuras
The study and application of this compound could potentially be a fruitful area of research. Its complex structure and multiple functional groups make it interesting from a synthetic perspective. If it exhibits desirable biological activity, it could potentially be developed into a therapeutic agent .
Propiedades
IUPAC Name |
8-ethoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-3-25-16-6-4-5-13-11-15(20(23)26-17(13)16)19-21-18(22-27-19)12-7-9-14(24-2)10-8-12/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZHVSORXLKALI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester](/img/structure/B2487404.png)
![2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide](/img/structure/B2487406.png)
![2-{[2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid](/img/structure/B2487407.png)


![N1-butyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2487411.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide](/img/structure/B2487413.png)


![N-[[4-(4-fluorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2487421.png)

